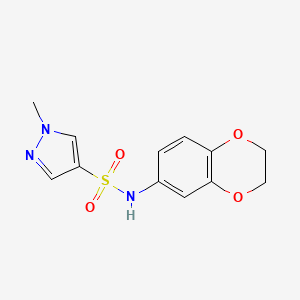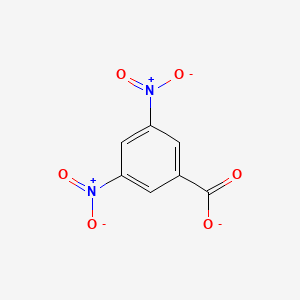
4-Aminostilbene
描述
Synthesis Analysis
The synthesis of 4-aminostilbene derivatives involves various chemical reactions, including NBS bromization, Abuzov reaction, and Horner reaction. For instance, 2,5-dicyano-4-[(diethoxyphosphoryl)methyl]-4′-(N,N-diphenyl)aminostilbene, a key intermediate for organic two-photon absorption materials, was synthesized using these methods, showcasing the compound's relevance in material science (Wang Fu-qiang, 2007).
Molecular Structure Analysis
The molecular structure of 4-aminostilbene and its derivatives plays a crucial role in determining their photochemical and photophysical properties. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, which significantly affects the absorption and fluorescence spectra. This planarity results in a larger charge-transfer character for the fluorescent excited state, enhancing fluorescence quantum yields (Jye‐Shane Yang et al., 2002).
Chemical Reactions and Properties
4-Aminostilbene undergoes various chemical reactions, including trans to cis photoisomerization and the formation of twisted intramolecular charge-transfer (TICT) states in specific conditions. Substitutions on the stilbene group, such as methyl and ethylene bridges, significantly influence the compound's photochemistry, including its fluorescence and isomerization behaviors (Jye‐Shane Yang et al., 2009).
Physical Properties Analysis
The physical properties of 4-aminostilbene derivatives, such as fluorescence enhancement and dual fluorescence behavior, are significantly affected by structural modifications. For example, the introduction of N-phenyl substitutions enhances fluorescence, demonstrating the "amino conjugation effect" (Jye‐Shane Yang et al., 2002). This effect is crucial for applications in fluorescence-based devices and sensors.
科学研究应用
1. Polyelectrolyte Proton Exchange Membranes
- Application Summary: 4-Aminostilbene is used in the synthesis of stilbene-containing sulfonated polyimides, which are used as polyelectrolyte proton exchange membranes. These membranes are crucial components of fuel cells, which convert chemical energy into electrical energy .
- Methods of Application: A new unsymmetrical diamine, 4-(2-aminophenoxy)-4′-aminostilbene, was synthesized and used to synthesize stilbene-containing sulfonated polyimides. The synthesized polymers were characterized using various physicochemical characterization techniques .
- Results or Outcomes: The synthesized membranes showed a water uptake capacity of 18.93–28.89%, proton conductivity of 0.028–0.039 S cm −1 at 30 °C, ion exchange capacity of 1.469 meq g −1 and hydrolytic stability of 40–44 h at 80 °C .
2. Schiff Base Metal Complexes
- Application Summary: 4-Aminostilbene is used in the synthesis of Schiff base metal complexes, which have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .
- Methods of Application: Schiff bases are synthesized from the condensation of a primary amine with a carbonyl group. The presence of the azomethine group in the Schiff bases and its ability to coordinate to various metal ions is essential for these applications .
- Results or Outcomes: The review provides an insight into the metal complexes of Schiff bases derived from salicylidene-4-aminoatipyrine and its derivatives and the various research works explored on its biological and analytical applications .
3. Antioxidant and Antibacterial Azo Dyes
- Application Summary: 4-Aminostilbene is used in the synthesis of azo dyes, which have antioxidant and antibacterial properties .
- Methods of Application: Five novel azo dyes based on 4-aminostilbene were synthesized. The dyes have a highly p-extended conjugated structure comprising the phenolic and stilbenic segments .
- Results or Outcomes: The synthesized dyes indicated good antioxidant activity, so much so that two of the dyes even showed much more scavenging activity compared to BHT, which is used as an antioxidant agent .
4. Synthesis of Important Molecules
- Application Summary: 4-Aminostilbene is used as an intermediate in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .
- Methods of Application: The review covers various synthetic approaches for the syntheses of stilbene scaffold and related structures over the last 30 years .
- Results or Outcomes: The review highlights the role of stilbene intermediates used in the synthesis of important molecules .
安全和危害
属性
IUPAC Name |
4-[(E)-2-phenylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLSXYJYAKZCT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032168 | |
| Record name | trans-4-Aminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminostilbene | |
CAS RN |
4309-66-4, 834-24-2 | |
| Record name | trans-4-Aminostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Stilbenamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Aminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI9WQ08BLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

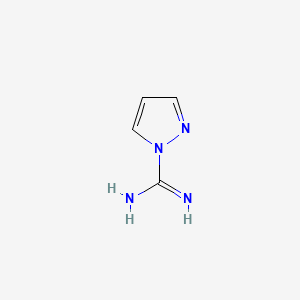
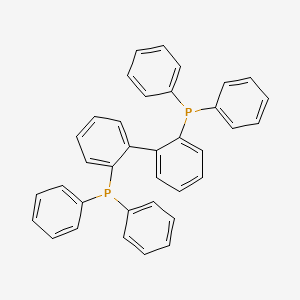

![2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid](/img/structure/B1224691.png)
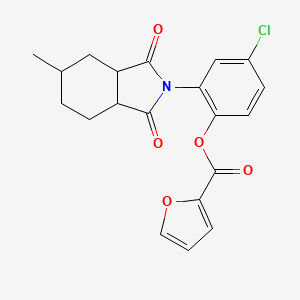
![1-[[2-(2,4-Difluorophenoxy)-1-oxopropyl]amino]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1224693.png)
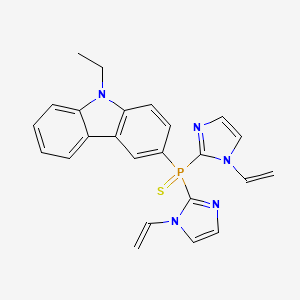
![6-(4-Benzoyl-1-piperazinyl)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1224697.png)
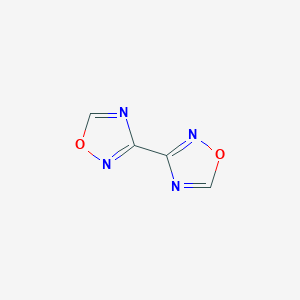
![N-[[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224702.png)
![(1S,5S,9R)-5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one](/img/structure/B1224705.png)
![2,6-Diphenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B1224706.png)
